

# PFK-158: A Technical Guide to its Impact on Cellular Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | Pfk-158 |           |
| Cat. No.:            | B610067 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

PFK-158 is a potent and selective small-molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), a key regulatory enzyme in glycolysis. By targeting PFKFB3, PFK-158 effectively reduces the intracellular levels of fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1). This mode of action leads to a significant downregulation of glycolytic flux. In preclinical studies across various cancer models, PFK-158 has demonstrated a broad spectrum of anti-tumor activities, including the inhibition of glucose uptake, reduction of lactate production, and depletion of cellular ATP levels.[1][2] These metabolic alterations ultimately trigger apoptosis and autophagy in cancer cells.[2] Furthermore, PFK-158 has shown synergistic effects when combined with standard chemotherapeutic agents, particularly in chemoresistant cancer cell lines.[1] This document provides a comprehensive overview of the core mechanism of PFK-158, its quantifiable effects on cellular metabolism, detailed experimental protocols for its study, and visualizations of the involved signaling pathways.

## **Core Mechanism of Action**

**PFK-158** exerts its effects by directly inhibiting the kinase activity of PFKFB3.[2] PFKFB3 is one of four isoforms of a bifunctional enzyme that synthesizes and degrades F2,6BP. The PFKFB3 isoform has a significantly higher kinase to phosphatase activity ratio, leading to an accumulation of F2,6BP. F2,6BP is a critical activator of PFK-1, a rate-limiting enzyme in the



glycolytic pathway. Cancer cells often upregulate PFKFB3 expression to meet their high energy demands for rapid proliferation, a phenomenon known as the Warburg effect.

By inhibiting PFKFB3, **PFK-158** decreases the concentration of F2,6BP, which in turn reduces the activity of PFK-1. This leads to a bottleneck in the glycolytic pathway, resulting in decreased glucose uptake and a subsequent reduction in the production of ATP and lactate. This metabolic stress can induce apoptosis and autophagy in cancer cells.



Click to download full resolution via product page

**PFK-158** inhibits PFKFB3, leading to reduced glycolysis and downstream effects.

## Quantitative Effects on Cellular Metabolism

The inhibitory effects of **PFK-158** on cellular metabolism have been quantified in various cancer cell lines. The following tables summarize key findings from preclinical studies.

## Table 1: Effect of PFK-158 on Glycolytic Parameters



| Cell Line    | Cancer<br>Type                           | PFK-158<br>Conc. | Glucose<br>Uptake              | Lactate<br>Productio<br>n      | ATP<br>Productio<br>n          | Referenc<br>e |
|--------------|------------------------------------------|------------------|--------------------------------|--------------------------------|--------------------------------|---------------|
| OV2008       | Ovarian                                  | 10 μΜ            | Significant<br>Decrease        | Significant<br>Decrease        | Significant<br>Decrease        |               |
| C13          | Ovarian<br>(Cisplatin-<br>Resistant)     | 10 μΜ            | Significant<br>Decrease        | Significant<br>Decrease        | Significant<br>Decrease        |               |
| HeyA8        | Ovarian                                  | 10 μΜ            | Significant<br>Decrease        | Significant<br>Decrease        | Significant<br>Decrease        |               |
| HeyA8MD<br>R | Ovarian<br>(Multi-Drug<br>Resistant)     | 10 μΜ            | Significant<br>Decrease        | Significant<br>Decrease        | Significant<br>Decrease        | _             |
| H28          | Malignant<br>Pleural<br>Mesothelio<br>ma | 0-20 μΜ          | Dose-<br>dependent<br>Decrease | Dose-<br>dependent<br>Decrease | Dose-<br>dependent<br>Decrease |               |
| EMMeso       | Malignant<br>Pleural<br>Mesothelio<br>ma | 0-20 μΜ          | Dose-<br>dependent<br>Decrease | Dose-<br>dependent<br>Decrease | Dose-<br>dependent<br>Decrease | _             |
| SPC111       | Malignant<br>Pleural<br>Mesothelio<br>ma | 0-20 μΜ          | Dose-<br>dependent<br>Decrease | N/A                            | N/A                            |               |
| H1048        | Small Cell<br>Lung<br>Cancer             | 0-10 μΜ          | Dose-<br>dependent<br>Decrease | N/A                            | Dose-<br>dependent<br>Decrease |               |
| H1882        | Small Cell<br>Lung<br>Cancer             | 0-10 μΜ          | Dose-<br>dependent<br>Decrease | N/A                            | Dose-<br>dependent<br>Decrease | <del>-</del>  |



|       | Small Cell |         | Dose-     |     | Dose-     |
|-------|------------|---------|-----------|-----|-----------|
| H1876 | Lung       | 0-10 μΜ | dependent | N/A | dependent |
|       | Cancer     |         | Decrease  |     | Decrease  |

Table 2: In Vitro Anti-proliferative Activity of PFK-158

| Cell Line | Cancer Type               | IC50          | Reference |
|-----------|---------------------------|---------------|-----------|
| PFKFB3    | Recombinant Enzyme        | 137 nM        |           |
| H1048     | Small Cell Lung<br>Cancer | 7.1 ± 1.6 μM  |           |
| H1882     | Small Cell Lung<br>Cancer | 8.4 ± 2.8 μM  |           |
| H1876     | Small Cell Lung<br>Cancer | 10.1 ± 2.3 μM | _         |
| DMS53     | Small Cell Lung<br>Cancer | 11.2 ± 2.4 μM | _         |

## **Experimental Protocols**

This section provides detailed methodologies for key experiments used to evaluate the effect of **PFK-158** on cellular metabolism.

## **Glucose Uptake Assay (2-NBDG Method)**

This protocol describes the measurement of glucose uptake in cultured cells using the fluorescent glucose analog 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose).

#### Materials:

- PFK-158
- · Cancer cell lines of interest
- Complete cell culture medium



- Phosphate-buffered saline (PBS)
- Glucose-free culture medium
- 2-NBDG (100 μM working solution)
- Fluorescence microscope or plate reader

#### Procedure:

- Seed cells in a 96-well plate or on coverslips and allow them to adhere overnight.
- Treat the cells with varying concentrations of PFK-158 (e.g., 0-20 μM) for the desired duration (e.g., 24 hours).
- · Wash the cells twice with warm PBS.
- Incubate the cells in glucose-free medium for 30 minutes.
- Add 100 μM 2-NBDG to the glucose-free medium and incubate for 30-60 minutes at 37°C.
- Wash the cells three times with cold PBS to remove extracellular 2-NBDG.
- Analyze the cells using a fluorescence microscope or a fluorescence plate reader (Excitation/Emission ~485/535 nm).
- Quantify the fluorescence intensity to determine the relative glucose uptake.





Click to download full resolution via product page

Workflow for the 2-NBDG glucose uptake assay.

## **Lactate Production Assay**

This protocol outlines the measurement of lactate secreted into the cell culture medium.



#### Materials:

- PFK-158
- Cancer cell lines of interest
- Complete cell culture medium
- Lactate assay kit (e.g., colorimetric or fluorometric)
- Spectrophotometer or fluorometer

#### Procedure:

- Seed cells in a multi-well plate and allow them to adhere.
- Treat the cells with different concentrations of **PFK-158** for a specified time (e.g., 24 hours).
- · Collect the cell culture medium.
- Centrifuge the medium to remove any detached cells or debris.
- Perform the lactate assay on the supernatant according to the manufacturer's instructions.
- Measure the absorbance or fluorescence using a spectrophotometer or fluorometer.
- Normalize the lactate concentration to the cell number or total protein content.

## **ATP Production Assay**

This protocol describes the quantification of intracellular ATP levels.

#### Materials:

- PFK-158
- · Cancer cell lines of interest
- · Complete cell culture medium



- ATP assay kit (e.g., luciferase-based)
- Luminometer

#### Procedure:

- Seed cells in a white, opaque 96-well plate suitable for luminescence assays.
- Treat the cells with PFK-158 at various concentrations for the desired time.
- Lyse the cells according to the ATP assay kit protocol.
- Add the luciferase-based ATP detection reagent to the cell lysate.
- Measure the luminescence using a luminometer.
- Generate a standard curve with known ATP concentrations to determine the absolute ATP levels in the samples.
- Normalize the ATP levels to the cell number or protein concentration.

## Signaling Pathways and Logical Relationships

**PFK-158**'s impact extends beyond direct metabolic inhibition, influencing other cellular processes such as autophagy and lipogenesis.

#### **Induction of Autophagy and Lipophagy**

In some cancer cells, particularly chemoresistant ones, **PFK-158** treatment has been shown to induce autophagic flux, leading to a specific form of autophagy that degrades lipid droplets, known as lipophagy. This process involves the downregulation of p62/SQSTM1 and the upregulation of LC3BII, key markers of autophagy induction.





Click to download full resolution via product page

PFK-158 induces autophagy and lipophagy through metabolic stress.

#### **Conclusion and Future Directions**

**PFK-158** represents a promising therapeutic agent that targets the metabolic vulnerability of cancer cells. Its ability to inhibit glycolysis, induce cell death, and synergize with existing chemotherapies positions it as a strong candidate for further clinical development. A phase I



clinical trial has been conducted to evaluate its safety and tolerability in patients with advanced solid malignancies. Future research should continue to explore the full potential of **PFK-158**, including its efficacy in a wider range of cancer types, the mechanisms of resistance, and its potential in combination with other targeted therapies and immunotherapies. The detailed understanding of its effects on cellular metabolism provided in this guide serves as a valuable resource for researchers and clinicians working towards advancing cancer treatment.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Therapeutic targeting of PFKFB3 with a novel glycolytic inhibitor PFK158 promotes lipophagy and chemosensitivity in gynecologic cancers PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [PFK-158: A Technical Guide to its Impact on Cellular Metabolism]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610067#pfk-158-s-effect-on-cellular-metabolism]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com